molecular formula C17H13ClF6O2 B6311389 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane CAS No. 2088945-66-6

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane

Cat. No. B6311389
CAS RN: 2088945-66-6
M. Wt: 398.7 g/mol
InChI Key: ZSDSXVIDRAOYBG-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane, commonly referred to as C6F12OBnCl, is a fluorinated organic compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a boiling point of about 150°C and a low vapor pressure. C6F12OBnCl has a unique combination of properties that make it a valuable compound for a variety of uses. It is a highly reactive material with excellent thermal stability, low toxicity, and good solubility in organic solvents.

Scientific Research Applications

C6F12OBnCl is used in scientific research as a reagent for various chemical reactions. It is used in the synthesis of polymers, polyfluorinated compounds, and other fluorinated materials. It is also used as a solvent for the dissolution of various organic compounds. Additionally, C6F12OBnCl has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics.

Mechanism of Action

The mechanism of action of C6F12OBnCl is not fully understood. However, it is believed that the compound is able to act as an electron-donating group, which helps to facilitate the formation of covalent bonds between molecules. This property of C6F12OBnCl makes it useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of C6F12OBnCl are not fully understood. However, it is known that the compound is non-toxic and has low vapor pressure, making it suitable for use in a variety of laboratory experiments. Additionally, C6F12OBnCl has been found to have anti-inflammatory and antioxidant properties, which could potentially be used in the development of new drugs.

Advantages and Limitations for Lab Experiments

C6F12OBnCl has many advantages for use in laboratory experiments. It is a highly reactive material, which makes it useful for a variety of chemical reactions. Additionally, it has low toxicity, good solubility in organic solvents, and excellent thermal stability. However, there are some limitations to its use in laboratory experiments. C6F12OBnCl is a volatile material, and its vapor pressure must be monitored in order to ensure safety. Additionally, its low boiling point means that it must be stored at low temperatures in order to prevent evaporation.

Future Directions

The potential applications of C6F12OBnCl are vast, and there are many future directions for research. For example, C6F12OBnCl could be used to develop new materials with improved properties, such as increased thermal stability or enhanced solubility. Additionally, further research could be done to explore the biochemical and physiological effects of C6F12OBnCl, and its potential use in the development of new drugs. Finally, C6F12OBnCl could be used to synthesize new polymers and polyfluorinated compounds, which could be used in a variety of applications.

Synthesis Methods

C6F12OBnCl is synthesized by a reaction between 1,1,1-trichloro-4,4,4-hexafluorobutane and 2,2-di(benzyloxy)propane in the presence of a catalytic amount of a Lewis acid. The reaction is carried out at room temperature for about 24 hours. The resulting product is then purified by distillation.

properties

IUPAC Name

(3-chloro-1,1,1,4,4,4-hexafluoro-2-phenoxybutan-2-yl)oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF6O2/c18-14(16(19,20)21)15(17(22,23)24,26-13-9-5-2-6-10-13)25-11-12-7-3-1-4-8-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDSXVIDRAOYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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